2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a fluoro group and a sulfonyl-linked piperazine moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated piperazine is then coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluoro group on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
The compound’s structure, particularly the piperazine and benzamide moieties, suggests potential pharmacological activity. It may be investigated for its effects on various biological targets, including receptors and enzymes, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide would depend on its specific biological target. Generally, compounds with piperazine and benzamide structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoro group may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)benzamide: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)benzamide: Lacks both the fluoro and sulfonyl groups, potentially reducing its potency or selectivity.
2-chloro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide: Substitutes the fluoro group with a chloro group, which may alter its reactivity and interactions with biological targets.
Uniqueness
The presence of both the fluoro and sulfonyl groups in 2-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical properties and biological activity, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
2-fluoro-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-9-7-17(8-10-18)24-12-14-25(15-13-24)30(27,28)16-4-11-23-21(26)19-5-2-3-6-20(19)22/h2-3,5-10H,4,11-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQXHHFHAYPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.